BenchChemオンラインストアへようこそ!

4-Bromo-1H-indazol-6-amine

CNS Drug Discovery Lipophilicity Lead Optimization

4-Bromo-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole family. It features a bromine atom at the 4-position and an amine functional group at the 6-position of the indazole core.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 885518-53-6
Cat. No. B1343638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-indazol-6-amine
CAS885518-53-6
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)N
InChIInChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyIXIYWFBIFWDMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazol-6-amine (CAS 885518-53-6): Core Indazole Scaffold for Kinase-Targeted Synthesis


4-Bromo-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole family. It features a bromine atom at the 4-position and an amine functional group at the 6-position of the indazole core . This brominated indazole derivative is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with potential biological activity . The presence of both the bromine and amine substituents enhances its reactivity for further functionalization, enabling selective cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination . Indazole derivatives, including 4-Bromo-1H-indazol-6-amine, are extensively studied for their diverse therapeutic applications, particularly as kinase inhibitors in oncology .

Why Generic Substitution of 4-Bromo-1H-indazol-6-amine Fails: Quantifiable Differentiation in Physicochemical Properties and Synthetic Utility


Generic substitution of indazole building blocks is unreliable due to significant variation in key molecular properties that directly impact their performance in medicinal chemistry workflows. The position of the bromine and amine substituents on the indazole core critically determines the compound's lipophilicity (LogP), electronic character, and steric environment, which in turn governs its reactivity in cross-coupling reactions and the pharmacokinetic profile of any resulting drug candidates . For instance, the 4-bromo-6-amino substitution pattern yields a distinct LogP of 1.70, which differs markedly from the des-amino analog (4-Bromo-1H-indazole, LogP 2.59) and the chloro congener (4-Chloro-1H-indazol-6-amine, XLogP 1.5) . These differences alter membrane permeability and metabolic stability, making substitution without empirical validation a high-risk strategy that can compromise entire synthesis campaigns .

Quantitative Evidence Guide: Why 4-Bromo-1H-indazol-6-amine Outperforms Analogs in Key Synthesis and Discovery Metrics


Superior LogP for CNS Drug Discovery vs. Des-Amino Analog

4-Bromo-1H-indazol-6-amine exhibits a calculated LogP of 1.70 . This is significantly lower than the 2.59 LogP of the des-amino analog 4-Bromo-1H-indazole (CAS 186407-74-9) . In CNS drug discovery, a LogP range of 1–3 is often optimal for blood-brain barrier penetration while avoiding excessive lipophilicity-related toxicity. The 0.89 Log unit reduction provided by the 6-amine substitution represents a meaningful physicochemical differentiation for programs targeting CNS kinases.

CNS Drug Discovery Lipophilicity Lead Optimization

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. Chloro Analog

The C-Br bond in 4-Bromo-1H-indazol-6-amine is inherently more reactive in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond in 4-Chloro-1H-indazol-6-amine (CAS 221681-84-1) . This is a well-established principle in organometallic chemistry, where the bond dissociation energy of C-Br (285 kJ/mol) is lower than that of C-Cl (327 kJ/mol) . The brominated indazole core has been explicitly utilized as a starting material in Suzuki-Miyaura coupling reactions to generate libraries of novel indazole derivatives with antiviral, antibacterial, and antiproliferative activities . The chloro analog, while commercially available, typically requires harsher conditions or more specialized catalysts for equivalent transformations, reducing its practical utility in high-throughput synthesis workflows .

Cross-Coupling Medicinal Chemistry C-C Bond Formation

Validated Biological Activity of 6-Aminoindazole Scaffold in IDO1 Cancer Immunotherapy

While direct IC50 data for 4-Bromo-1H-indazol-6-amine against IDO1 is not available, the 6-aminoindazole scaffold is a validated pharmacophore for IDO1 inhibition. A closely related 1,3-dimethyl-6-aminoindazole derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated concentration-dependent suppression of IDO1 expression . Furthermore, 1H-indazole-6-amine-based compounds have shown potent antiproliferative activity, with IC50 values ranging from 2.9 to 59.0 μM across four tested cancer cell lines . Among them, compound 9f (a 1H-indazol-6-amine derivative) exhibited an IC50 of 14.3±4.4 μM against cancer cells while showing selectivity (IC50 >100 μM in MRC5 fibroblasts) . In contrast, the positional isomer 4-Amino-6-bromo-1H-indazole (CAS 885518-50-3) is primarily used as a reagent for PI3 kinase inhibitor synthesis , not IDO1-targeted programs.

Cancer Immunotherapy IDO1 Inhibition Tumor Microenvironment

Higher Commercial Purity Availability (97%) vs. Standard 95% Grade

4-Bromo-1H-indazol-6-amine is commercially available at a purity of 97% from multiple reputable suppliers including Sigma-Aldrich, Chemscene, and Thermo Fisher (Alfa Aesar) . This is a higher specification than the standard 95% purity grade offered by several other suppliers for the same compound . While 95% purity may be acceptable for some applications, the 2% higher purity translates to a proportional reduction in impurities that could otherwise interfere with sensitive catalytic reactions or biological assays. For the positional isomer 6-Bromo-1H-indazol-4-amine (CAS 885518-50-3), the commonly offered purity is 96% , providing a slight specification advantage for the target compound in certain supplier catalogs.

Chemical Procurement Purity Grade Reproducibility

Optimal Research and Procurement Scenarios for 4-Bromo-1H-indazol-6-amine


Kinase Inhibitor Lead Generation: FGFR, Bub1, and CHK1 Programs

4-Bromo-1H-indazol-6-amine serves as a key intermediate for synthesizing indazole-based kinase inhibitors targeting FGFR, Bub1, and CHK1 . Its 4-bromo substituent enables Pd-catalyzed cross-coupling to introduce diverse aryl and heteroaryl groups, while the 6-amine provides a handle for subsequent amidation or reductive amination . Procurement of the 97% purity grade ensures minimal interference from dehalogenated byproducts that could otherwise complicate SAR interpretation.

IDO1-Targeted Cancer Immunotherapy Research

The 6-aminoindazole scaffold is a validated pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a key target in tumor immune evasion . 4-Bromo-1H-indazol-6-amine provides a direct synthetic entry point to this chemical space, with the bromine atom allowing late-stage diversification via Suzuki-Miyaura coupling to explore substituent effects on IDO1 potency and selectivity . The compound's favorable LogP of 1.70 makes it particularly suitable for optimizing oral bioavailability in this target class.

Bradykinin B1 Receptor Antagonist Development for Pain and Inflammation

Indazole derivatives, including those derived from brominated indazole building blocks, have been optimized as low-nanomolar bradykinin B1 receptor antagonists with acceptable P-glycoprotein (P-gp) and pharmacokinetic profiles . 4-Bromo-1H-indazol-6-amine offers a versatile starting point for exploring the SAR around the indazole core in this therapeutic area, with the 6-amine group enabling the introduction of diverse side chains critical for B1 receptor affinity.

Antiviral and Antibacterial Indazole Library Synthesis

Bromoindazole derivatives, including those synthesized from brominated indazole precursors via Suzuki-Miyaura coupling, have demonstrated antiviral activity against influenza A and SARS-CoV-2, as well as antibacterial activity against Mycobacterium tuberculosis . 4-Bromo-1H-indazol-6-amine is an ideal starting material for generating focused libraries to explore these activities, offering a balance of reactivity, commercial availability, and synthetic tractability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.